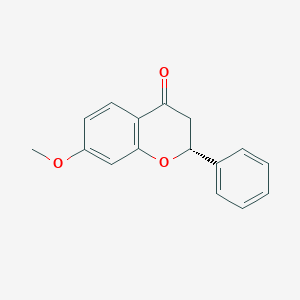

(R)-7-methoxy-2-phenylchroman-4-one

Description

General Overview of Chromanones in Natural Products and Medicinal Chemistry

Chromanones, a class of oxygen-containing heterocyclic compounds, are widely found in nature, particularly in plants and fungi. nih.gov They are structurally characterized by a benzene (B151609) ring fused to a dihydropyran ring. nih.gov This core structure, known as the chroman-4-one or 2,3-dihydro-1-benzopyran-4-one scaffold, serves as a crucial building block in both natural product chemistry and medicinal chemistry. nih.govnih.gov

In the realm of natural products, chromanones and their derivatives play diverse roles in the life cycle of plants, including growth regulation and protection against pathogens. nih.gov Their prevalence in various plant species has made them a focal point for researchers seeking to identify new bioactive compounds. nih.govacs.org

The significance of chromanones extends profoundly into medicinal chemistry, where they are recognized as "privileged structures." acs.org This term highlights their ability to serve as versatile templates for designing therapeutic molecules with a wide array of pharmacological activities. nih.govnih.gov Researchers have extensively explored chromanone derivatives for their potential as antifungal, antimicrobial, anticancer, antiviral, antihypertensive, and anti-inflammatory agents. nih.gov The structural modifications, particularly at positions C-2, C-3, C-6, and C-7 of the chromanone core, have been shown to yield compounds with significant biological effects. nih.gov

Historical Context and Evolution of Research on Chromanone Derivatives

The study of chromones, the unsaturated counterparts of chromanones, dates back to the early 20th century with their initial isolation from natural sources. numberanalytics.com Khellin, a chromone (B188151) extracted from the plant Ammi visnaga, was one of the first such compounds to be used clinically for various ailments. researchgate.net This historical use paved the way for broader investigations into the therapeutic potential of the chromone and chromanone family.

Over the years, research has evolved from isolating these compounds from natural sources to synthesizing a vast number of derivatives in the laboratory. researchgate.netijrar.org This shift has allowed for a more systematic exploration of the structure-activity relationships of chromanone-based compounds. The development of new synthetic methodologies has been instrumental in creating diverse libraries of chromanone analogs for pharmacological screening. nih.gov Recent research continues to uncover novel chromones and chromanones from natural origins while also focusing on the design and synthesis of more potent and specific therapeutic agents. nih.govacs.org

Specific Importance and Unique Structural Features of (R)-7-methoxy-2-phenylchroman-4-one in Current Research Paradigms

Within the broad class of chromanones, This compound stands out due to its specific structural characteristics and its relevance in contemporary research. Its chemical structure features a methoxy (B1213986) group at the 7-position and a phenyl group at the 2-position of the chroman-4-one core. The "(R)" designation indicates a specific stereochemical configuration at the chiral center (C-2), which can be crucial for its biological activity.

The presence of the methoxy group can influence the compound's lipophilicity and its ability to interact with biological targets. researchgate.net The phenyl substituent at the C-2 position is a common feature in many bioactive flavonoids and is known to contribute to various pharmacological effects.

Current research interest in this compound and related flavanones is driven by their potential as anticancer agents, particularly as aromatase inhibitors. nih.gov Aromatase is an enzyme involved in the synthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer. nih.gov The specific stereochemistry and substituent pattern of this compound make it an interesting candidate for further investigation in this and other therapeutic areas.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H14O3 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

(2R)-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3/t15-/m1/s1 |

InChI Key |

VYESEQLQFXUROZ-OAHLLOKOSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=O)C[C@@H](O2)C3=CC=CC=C3 |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for R 7 Methoxy 2 Phenylchroman 4 One

Classical Synthetic Approaches to Chromanone Cores Relevant to (R)-7-methoxy-2-phenylchroman-4-one

The traditional synthesis of the chroman-4-one scaffold, the structural foundation of this compound, is built upon several well-established chemical reactions. These methods typically produce racemic mixtures and focus on the formation of the heterocyclic ring system.

Pechmann Condensation Protocols for Chromanone Synthesis

The Pechmann condensation is a classic method for synthesizing coumarins through the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. researchgate.net A notable variation of this reaction, the Simonis chromone (B188151) cyclization , is more directly relevant to the synthesis of chromanone precursors. In the Simonis reaction, a phenol reacts with a β-ketoester in the presence of a dehydrating agent like phosphorus pentoxide to yield a chromone (a 2,3-unsaturated chroman-4-one). While not directly producing a chromanone, the resulting chromone can be subsequently reduced to the chromanone scaffold.

Reflux-Based Synthetic Strategies for this compound Precursors

A primary and crucial precursor for the synthesis of 7-methoxy-2-phenylchroman-4-one is 2'-hydroxy-4'-methoxychalcone . The most common and established method for preparing this intermediate is the Claisen-Schmidt condensation . This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde.

Specifically, 2-hydroxy-4-methoxyacetophenone is reacted with benzaldehyde, typically under reflux in a solvent like ethanol (B145695) with a strong base such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.net The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the α,β-unsaturated ketone system of the chalcone (B49325). This chalcone is the direct acyclic precursor that undergoes cyclization to form the flavanone (B1672756) ring.

Other Established Chemical Transformations Leading to the this compound Scaffold

The most direct classical route to the racemic 7-methoxy-2-phenylchroman-4-one scaffold is the intramolecular cyclization of 2'-hydroxy-4'-methoxychalcone . This transformation is typically achieved by refluxing the chalcone in an acidic alcoholic solution. The acidic environment facilitates the conjugate addition of the phenolic hydroxyl group to the α,β-unsaturated ketone, forming the heterocyclic pyranone ring of the flavanone. This acid-catalyzed cyclization is a foundational step in flavonoid chemistry, though it results in a racemic mixture of (R)- and (S)-enantiomers.

Advanced Synthetic Techniques for the Preparation of this compound

Achieving the synthesis of the specific (R)-enantiomer requires advanced, stereoselective methods that can control the formation of the chiral center at the C2 position. These techniques often rely on sophisticated catalytic systems.

Multi-Step Reaction Sequences and Optimization for Enhanced Yield and Selectivity

Modern enantioselective syntheses are typically multi-step processes designed to maximize both chemical yield and enantiomeric excess (ee). A common sequence involves:

Synthesis of the Precursor : Preparation of the 2'-hydroxychalcone (B22705) derivative as described in section 2.1.2.

Asymmetric Cyclization : The key step where the chiral center is established. This is most effectively performed through an organocatalyzed intramolecular oxa-Michael addition. acs.orgacs.org

Bifunctional organocatalysts, particularly those derived from cinchona alkaloids like quinine (B1679958) and incorporating a thiourea (B124793) moiety, have proven highly effective. acs.orgacs.orgnih.gov These catalysts activate both the phenol and the α,β-unsaturated ketone of the chalcone substrate, facilitating a highly controlled ring closure. The interaction between the catalyst and the substrate in the transition state directs the formation of one enantiomer over the other. For instance, using a quinine-derived thiourea catalyst can promote the conjugate addition of the phenol to deliver the enantioenriched flavanone with high selectivity. acs.orgacs.org Subsequent decarboxylation, if a β-ketoester group is used in the precursor, can proceed smoothly to afford the final product. acs.org

Table 1: Organocatalytic Asymmetric Synthesis of Flavanones via Intramolecular Conjugate Addition

| Catalyst | Substrate Type | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| Quinine-derived thiourea | β-Ketoester alkylidene | High | 80–94 | acs.orgacs.org |

| Cinchona-alkaloid-urea | (E)-α,β-unsaturated ketone | High | Not specified | rsc.org |

Application of Catalytic Systems in the Synthesis of this compound

The development of potent catalytic systems is at the forefront of synthesizing enantiopure flavonoids like this compound. These methods offer direct routes to the chiral product with high efficiency and stereocontrol.

Organocatalysis : As mentioned, chiral bifunctional thiourea catalysts are highly successful. They operate by forming hydrogen bonds with the substrate, bringing the reacting groups into a specific orientation that favors the formation of the (R)- or (S)-enantiomer, depending on the catalyst used. acs.orgnih.gov This approach is a powerful example of asymmetric catalysis, providing access to enantioenriched flavanones under mild conditions. acs.org

Metal Catalysis : Transition metal complexes with chiral ligands offer another robust avenue.

Palladium Catalysis : A highly enantioselective method involves the conjugate addition of arylboronic acids to 2-substituted chromones. This reaction, catalyzed by palladium complexes featuring chiral ligands like Pyridine-Dihydroisoquinoline (PyDHIQ), constructs the C2-aryl stereocenter with excellent yields and enantioselectivities (up to 99% ee). nih.gov

Rhodium Catalysis : Chiral rhodium complexes can also be used to catalyze the 1,4-addition of arylboronic acids to chromones, yielding flavanones with very high enantiomeric excess (>97% ee). nih.gov Another rhodium-catalyzed approach is the asymmetric hydrogenation of a 2-substituted chromen-4-one to the corresponding chroman-4-one, establishing the chiral center through stereoselective hydrogen delivery. organic-chemistry.org

Table 2: Metal-Catalyzed Enantioselective Synthesis of Flavanones

| Metal/Ligand System | Reaction Type | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|

| Palladium/PyDHIQ | Conjugate addition of arylboronic acid to chromone | up to 98 | up to 99 | nih.gov |

| Rhodium/Chiral Diene | 1,4-addition of arylboronic acid to chromone | High | >97 | nih.gov |

| Rhodium-H Complex | Asymmetric hydrogenation of chromenone | High | Excellent | organic-chemistry.org |

Stereochemical Considerations and Enantioselective Synthesis of R 7 Methoxy 2 Phenylchroman 4 One

Fundamental Principles of Chirality and Enantiomerism in Chromanones

Chromanones, a class of heterocyclic compounds, possess a core structure that can exhibit chirality. The key to this chirality often lies at the C2 position of the chromanone ring. When a substituent, such as a phenyl group, is attached to this carbon, it becomes a stereocenter, giving rise to two possible enantiomers: (R) and (S). nih.goveurekaselect.com These enantiomers are physically and chemically identical in an achiral environment, but can interact differently with other chiral molecules, such as biological receptors and enzymes. nih.gov This difference in interaction can lead to vastly different pharmacological effects. nih.govresearchgate.net

The structure of 7-methoxy-2-phenylchroman-4-one features a stereocenter at the C2 position, where the phenyl group is attached. This gives rise to two enantiomers: (R)-7-methoxy-2-phenylchroman-4-one and (S)-7-methoxy-2-phenylchroman-4-one. The absolute configuration, designated as (R) or (S), is determined by the spatial arrangement of the substituents around this chiral center.

Rationale for Enantioselective Synthesis of this compound in Biological and Chemical Research

The biological activities of chromanone enantiomers can differ significantly. rsc.orgnih.gov For instance, one enantiomer of a chromanone derivative might exhibit potent therapeutic effects, while the other could be inactive or even toxic. nih.govresearchgate.net In one study on a related chromanone, the (-) enantiomer was found to be a more potent inhibitor of a particular enzyme than the (+) enantiomer. acs.org Therefore, the ability to synthesize a single enantiomer, such as this compound, is crucial for accurately assessing its biological properties and potential therapeutic applications. researchgate.netwikipedia.org

Enantioselective synthesis also provides a powerful tool for structure-activity relationship (SAR) studies. By synthesizing and evaluating both enantiomers, researchers can gain a deeper understanding of how the three-dimensional structure of the molecule influences its interaction with biological targets. nih.gov This knowledge is invaluable for the design and development of new and more effective therapeutic agents.

Catalytic Enantioselective Synthesis Approaches for this compound

The synthesis of enantiomerically pure chromanones is a significant area of research in organic chemistry. researchgate.netresearchgate.net Various strategies have been developed to achieve this, with catalytic enantioselective methods being particularly attractive due to their efficiency and ability to generate the desired product in high enantiomeric excess (ee).

Asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. umb.edu This approach is highly efficient as a small amount of the chiral catalyst can generate a large quantity of the desired enantiomer. Several catalytic enantioselective methods have been successfully applied to the synthesis of chiral chromanones.

One common strategy is the asymmetric conjugate addition to a chromone (B188151) precursor. nih.govrsc.org This involves the use of a chiral catalyst, often a metal complex with a chiral ligand, to direct the addition of a nucleophile to the C2-C3 double bond of the chromone, thereby creating the chiral center at C2 with a specific stereochemistry. For example, palladium-catalyzed asymmetric conjugate additions of arylboronic acids to 2-substituted chromones have been shown to produce chiral chromanones in high yields and excellent enantioselectivities. nih.gov

Another powerful technique is the asymmetric hydrogenation of chromones. organic-chemistry.org In this method, a chiral rhodium catalyst can be used to selectively reduce the C2-C3 double bond, leading to the formation of the chiral chromanone with high enantiomeric purity.

Organocatalysis , which utilizes small organic molecules as catalysts, has also emerged as a valuable tool for the enantioselective synthesis of chromanones. researchgate.net Chiral amines and their derivatives have been employed to catalyze tandem reactions that construct the chromanone core with high stereocontrol. researchgate.net

Table 1: Examples of Catalytic Enantioselective Synthesis of Chiral Chromanones

| Reaction Type | Catalyst/Ligand | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Asymmetric Conjugate Addition | Palladium with Chiral Pyridine-Dihydroisoquinoline Ligands | 2-Substituted Chromones and Arylboronic Acids | Chiral Tetrasubstituted Chromanones | Up to 99% | Up to 98% | nih.gov |

| Asymmetric Hydrogenation | Rhodium Complex | 2-CF3-Chromen-4-ones | Chiral 2-CF3-Chroman-4-ones | Excellent | High | organic-chemistry.org |

| Organocatalytic Tandem Reaction | Chiral Amine Organocatalyst | 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes | Lactone-fused Tricyclic Chromanones | 90 - >99% | High | researchgate.net |

| Copper-Catalyzed Asymmetric Conjugated Reduction | Copper Catalyst | Chromones | Chiral Chromanones | 94 - >99% | 80 - 99% | rsc.org |

An alternative to asymmetric catalysis is the use of a chiral auxiliary . wikipedia.orgsigmaaldrich.com This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the starting material. wikipedia.org The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is removed to yield the enantiomerically enriched product. youtube.com

Chiral auxiliaries, often derived from readily available natural products like amino acids or terpenes, can be highly effective in controlling stereochemistry. nih.govscielo.org.mx For instance, a chiral auxiliary can be attached to a precursor of the chromanone, and its steric bulk can shield one face of the molecule, forcing a reactant to approach from the other side, thus leading to the formation of a single enantiomer. researchgate.net While effective, this method is often less atom-economical than catalytic approaches as it requires stoichiometric amounts of the auxiliary, which must then be removed in a separate step.

Methodologies for Chiral Resolution and Enantiomeric Purity Determination of this compound

Once a chiral compound has been synthesized, it is essential to determine its enantiomeric purity, which is typically expressed as enantiomeric excess (ee). thieme-connect.de Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful method for separating enantiomers. nih.govmdpi.com This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be detected separately. mdpi.com This allows for the quantification of each enantiomer and the determination of the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine enantiomeric purity, although enantiomers themselves are indistinguishable in a standard NMR spectrum. libretexts.org To overcome this, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) can be added to the sample. The CSA forms transient diastereomeric complexes with the enantiomers, which have distinct NMR spectra. libretexts.org Alternatively, the CDA reacts with the enantiomers to form stable diastereomers, which can then be distinguished by NMR.

Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. numberanalytics.com This can be achieved by reacting the racemate with a single enantiomer of another chiral compound to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional methods like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers. researchgate.net

Elucidation of Biological Activities and Underlying Mechanisms of R 7 Methoxy 2 Phenylchroman 4 One

Mechanistic Investigations of Antioxidant Activity of (R)-7-methoxy-2-phenylchroman-4-one

No specific studies detailing the antioxidant mechanisms of this compound were found. Research on the racemic mixture (a one-to-one mix of both R- and S-enantiomers), known as 7-methoxyflavanone (B1630992), has been conducted. One study involving microbial transformation showed that the resulting metabolites of racemic 7-methoxyflavanone exhibited higher antioxidant activity than the original compound. nih.gov However, this study did not separate the enantiomers or assess their individual antioxidant capacities.

In Vitro Radical Scavenging Assays and Reaction Kinetics

There is no available data from in vitro radical scavenging assays such as DPPH, ABTS, ORAC, or HORAC specifically for this compound. Therefore, key metrics like IC₅₀ values and reaction kinetics for this specific enantiomer cannot be provided. General studies on flavonoids indicate that the antioxidant activity is highly dependent on the substitution pattern, particularly the presence and position of hydroxyl groups, which are more effective at scavenging radicals than methoxy (B1213986) groups. researchgate.netmdpi.com

Cellular Antioxidant Enzyme Modulation and Oxidative Stress Response

Information regarding the effect of this compound on cellular antioxidant enzymes—such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)—is not available in published research. Studies on its influence on oxidative stress response pathways, like the Nrf2-Keap1 pathway, have not been conducted for this specific compound.

Enzymatic Target Modulation by this compound

Exploration of Other Relevant Enzyme Systems and Their Inhibition Profiles

While data on this compound is absent, research on its unsaturated analog, 7-methoxyflavone , has shown it to be a potent inhibitor of aromatase, an enzyme involved in estrogen biosynthesis, with an IC₅₀ value of 1.9 µM. caymanchem.comnih.gov Aromatase inhibition is a key mechanism for certain cancer therapies. However, it cannot be assumed that the saturated flavanone (B1672756) enantiomer possesses the same inhibitory profile without direct experimental evidence.

Elucidation of Cellular Pathway Modulation by this compound

The biological activities of methoxyflavones, including 7-methoxy-2-phenylchroman-4-one, are rooted in their ability to modulate various cellular signaling pathways. These interactions can lead to a range of cellular responses, from the induction of programmed cell death to the regulation of cell growth and inflammatory processes.

Induction of Apoptosis in Specific Cellular Models

While direct studies on this compound are limited, related methoxyflavone compounds have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov For instance, derivatives of 7-hydroxy-4-phenylchromen-2-one have been shown to trigger apoptosis in human cancer cells. nih.govnih.gov One such derivative, 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one, was found to induce apoptosis in AGS cells, a human gastric adenocarcinoma cell line. nih.govnih.gov This process is often mediated through the activation of key signaling proteins. For example, another related compound, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC), induced apoptosis in multiple myeloma cells by upregulating pro-apoptotic proteins like cleaved-caspase-3, cleaved-caspase-9, and Bad, while downregulating the anti-apoptotic protein Bcl-2. nih.gov This suggests that the chroman-4-one scaffold, with methoxy substitutions, may possess pro-apoptotic properties.

Regulation of Cell Proliferation and Cell Cycle Progression Mechanisms

Methoxyflavones can exert significant control over cell proliferation and the cell cycle. Pinostrobin, which is 5-hydroxy-7-methoxy-2-phenylchroman-4-one, has been observed to have a dose- and time-dependent antiproliferative effect on human umbilical vein endothelial cells (HUVEC). researchgate.net This inhibition of cell proliferation is a key mechanism in the potential anticancer effects of these compounds.

Furthermore, derivatives of the closely related 7-hydroxy-4-phenylchromen-2-one have been shown to arrest the cell cycle at specific phases. For example, the derivative 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one was found to arrest cells in the G2/M phase of the cell cycle. nih.govnih.gov This arrest prevents the cells from proceeding to mitosis, thereby halting their proliferation. The regulation of cell cycle progression is often linked to the modulation of proteins like cyclins and cyclin-dependent kinases (CDKs). For instance, upon methionine withdrawal, which can mimic some cellular stress responses induced by small molecules, a strong induction of p21 and suppression of cyclin D1 is observed, leading to cell cycle arrest. nih.gov

Influence on Inflammatory Signaling Pathways and Cytokine Production

Certain methoxy-containing compounds have demonstrated anti-inflammatory properties by modulating key signaling pathways. For example, 2'-Hydroxy-5'-Methoxyacetophenone (2H5M), a compound isolated from seahorse, was shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated BV-2 and RAW264.7 cells. nih.gov This inhibition was attributed to the suppression of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov Specifically, 2H5M was found to reduce the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory response. nih.gov Although not a direct study of this compound, these findings suggest that methoxy-substituted aromatic compounds can influence inflammatory cytokine production and the underlying signaling cascades.

In Vitro and In Vivo (Non-Human) Model Studies for Mechanistic Profiling

To understand the specific biological effects and mechanisms of action of compounds like this compound, researchers utilize a variety of in vitro and in vivo models.

Cell Line-Based Assays for Specific Biological Effects and Pathway Analysis

Cell line-based assays are fundamental tools for dissecting the cellular and molecular mechanisms of a compound. For related methoxyflavones, these assays have been crucial in identifying their cytotoxic and antiproliferative effects. The 3-(4,5-dimethylthiazol-yl)-diphenyl tetrazolium bromide (MTT) assay is commonly used to assess cytotoxicity. nih.govnih.gov For instance, derivatives of 7-hydroxy-4-phenylchromen-2-one were screened against a panel of human cancer cell lines including AGS, MGC-803, HCT-116, A-549, HepG2, and HeLa to determine their cytotoxic potential. nih.govnih.gov

Flow cytometry is another powerful technique used to analyze the effects of these compounds on the cell cycle and apoptosis. nih.govnih.gov This method allows for the quantification of cells in different phases of the cell cycle and the detection of apoptotic cells. Western blotting is employed to investigate the modulation of specific proteins within signaling pathways. nih.govnih.gov For example, this technique has been used to measure changes in the levels of proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and inflammation (e.g., iNOS, COX-2, NF-κB). nih.govnih.gov

Table 1: Examples of Cell Line-Based Assays and their Applications for Methoxyflavone Derivatives

| Assay | Purpose | Example Application for a Methoxyflavone Derivative |

| MTT Assay | To assess cytotoxicity and cell viability. | Determining the IC50 value of 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one against various cancer cell lines. nih.govnih.gov |

| Flow Cytometry | To analyze cell cycle distribution and detect apoptosis. | Demonstrating that 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one arrests cells in the G2/M phase and induces apoptosis. nih.govnih.gov |

| Western Blotting | To quantify the expression levels of specific proteins. | Measuring the upregulation of cleaved-caspase-3 and downregulation of Bcl-2 in multiple myeloma cells treated with 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone. nih.gov |

| Griess Reaction | To measure nitric oxide (NO) concentration. | Showing that 2'-Hydroxy-5'-Methoxyacetophenone inhibits NO production in LPS-stimulated cells. nih.gov |

| ELISA | To quantify the concentration of specific cytokines. | Demonstrating that 2'-Hydroxy-5'-Methoxyacetophenone suppresses the secretion of TNF-α. nih.gov |

Animal Model Investigations for Mechanistic Pathway Elucidation and Biomarker Identification

While specific in vivo studies on this compound are not available, research on related compounds highlights the importance of animal models in validating in vitro findings and understanding systemic effects. For instance, studies on the anti-inflammatory properties of compounds often utilize rodent models of inflammation, such as lipopolysaccharide (LPS)-induced inflammation. These models allow for the assessment of a compound's ability to reduce inflammatory markers in a living organism.

In the context of cancer research, xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the in vivo antitumor efficacy of a compound. Although a study on 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone concluded that an in vivo study is warranted for the future, it highlights the typical progression from in vitro to in vivo research. nih.gov Such studies would aim to identify relevant biomarkers to monitor the compound's activity and therapeutic efficacy.

Structure Activity Relationship Sar Studies and Rational Design of R 7 Methoxy 2 Phenylchroman 4 One Analogs

Methodologies for SAR Elucidation in Chromanone Derivatives

The elucidation of SAR for chromanone scaffolds is a systematic process that combines chemical synthesis with biological evaluation. spirochem.com This iterative cycle allows researchers to build a comprehensive understanding of the molecular features essential for activity.

Systematic Modification of the Chromanone Core and Peripheral Substituents

A primary strategy for understanding SAR involves the systematic modification of the (R)-7-methoxy-2-phenylchroman-4-one structure. This can be conceptually divided into modifications of three key regions:

The Chromanone Core (A and B rings): Alterations to the foundational benzopyranone structure can have profound effects. This includes changing the oxidation state, such as converting the chromanone to a chromone (B188151), or introducing substituents onto the aromatic A-ring. Saturation of the C2-C3 double bond in chromones to yield chromanones is known to cause significant variations in biological activities. nih.gov

The C2-Phenyl Group (C ring): The phenyl ring at the C2 position is a critical site for modification. Introducing various substituents (e.g., hydroxyl, methoxy (B1213986), halogens) at the ortho, meta, or para positions of this ring can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing target binding.

The C7-Methoxy Group: The methoxy group on the A-ring is a key feature. Its modification, either by replacement with other alkoxy groups of varying chain lengths, conversion to a hydroxyl group, or substitution with other functional groups, provides insight into the importance of this region for activity. nih.gov

Analysis of Substituent Effects on Biological Activity of this compound Derivatives

The biological activity of chromanone derivatives is highly sensitive to the nature and position of substituents. Research on various chromanone analogs has provided valuable SAR data that can be extrapolated to this compound. For instance, studies on SIRT2 inhibitors revealed that larger, electron-withdrawing groups in the 6- and 8-positions of the chroman-4-one scaffold were favorable for high potency. acs.org In other contexts, electron-donating groups, such as a methoxy group (OCH₃), on the chromenone ring have been shown to increase anti-cancer activity. nih.gov

The enantiomeric configuration is also crucial; a study on a related chroman-4-one inhibitor showed that the (-) enantiomer was a more potent inhibitor than the (+) enantiomer, highlighting the importance of stereochemistry in biological activity. acs.org

Table 1: Effect of Substituents on the Biological Activity of Chroman-4-one Derivatives

| Scaffold Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|

| C2 | Alkyl chain (3-5 carbons) | Crucial for high potency (SIRT2 inhibition) | acs.org |

| C6, C8 | Large, electron-withdrawing groups | Favorable for high potency (SIRT2 inhibition) | acs.org |

| C7 | Methoxy (OCH₃) group | Increased anti-proliferative activity | nih.gov |

| C7 | Hydroxy (OH) group | Increased anti-proliferative activity | nih.gov |

Design and Synthesis of Derivatives through Targeted Functional Group Transformations

The rational design of novel analogs of this compound relies on established chemical reactions to modify the parent scaffold. These transformations target specific functional groups to probe their role in biological activity.

Nucleophilic Substitution Reactions at the Methoxy Group and Their Impact on Activity

The methoxy group at the C7 position is a prime target for nucleophilic substitution, typically after demethylation to a hydroxyl group. The resulting 7-hydroxy-2-phenylchroman-4-one is a versatile intermediate. nih.gov This hydroxyl group can then be subjected to various reactions, such as etherification with propargyl bromide, to introduce new functionalities. nih.gov For example, linking triazole moieties to the 7-hydroxy position of a related chromen-2-one scaffold has been shown to produce compounds with potent cytotoxic activity against cancer cell lines. nih.gov This suggests that converting the methoxy group of this compound to a hydroxyl group and subsequently adding diverse substituents could be a fruitful strategy for generating novel analogs. Nucleophilic aromatic substitution (SNAr) reactions are typically facilitated by electron-withdrawing groups on the aromatic ring. youtube.comyoutube.com

Oxidation Reactions and Synthesis of Related Chromanone Species

The chromanone core can be oxidized to the corresponding chromone (a flavone (B191248) in this case). This transformation introduces a double bond between the C2 and C3 positions, leading to a planar ring system and altered electronic properties. nih.gov The synthesis of flavones can be achieved through various methods, including the dehydrogenation of chromanones followed by arylation. organic-chemistry.org SAR studies have indicated that the saturation level of the heterocyclic B-ring is a critical determinant of biological activity. For instance, in a study of bis-chromone derivatives, the saturation of one of the chromenone rings to a chromanone resulted in decreased anti-proliferative activity, implying that the planar, unsaturated flavone structure may be more favorable for certain biological targets. nih.gov

Condensation Reactions for Novel Analog Generation and Scaffold Expansion

Condensation reactions, particularly the Aldol (B89426) condensation, are powerful tools for expanding the chromanone scaffold. towson.edu These reactions typically occur at the C3 position, which is activated by the adjacent carbonyl group at C4. Base-promoted condensation of chromanones with various aromatic aldehydes can yield 3-arylidene-4-chromanone derivatives. digitellinc.comresearchgate.netijrpc.com This reaction creates a new carbon-carbon bond and extends the conjugation of the system, which can significantly impact biological activity. towson.edu For example, benzylidene-4-chromanone derivatives have been identified as lead compounds for developing novel α-glucosidase inhibitors and antioxidants. nih.gov This methodology allows for the introduction of a wide array of substituents by varying the aldehyde used in the condensation, providing a robust platform for generating diverse libraries of novel analogs for biological screening.

The Decisive Role of (R)-Configuration in Activity and Selectivity

The spatial arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. In the case of 7-methoxy-2-phenylchroman-4-one, the chiral center at the C2 position gives rise to two enantiomers: (R) and (S). Emerging research underscores the significance of the (R)-configuration in defining the activity and selectivity profiles of its analogs.

While comprehensive studies directly comparing the biological activities of the (R) and (S) enantiomers of 7-methoxy-2-phenylchroman-4-one are still developing, insights can be drawn from related flavanones and chromanones. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For flavanols, a closely related class of flavonoids, the stereochemical configuration has been shown to significantly influence their absorption, metabolism, and in vivo biological activity. For instance, studies on catechin (B1668976) and epicatechin enantiomers revealed that (-)-epicatechin (B1671481) was the only stereoisomer to mediate a significant arterial dilation response. nih.gov This highlights that the specific 3D arrangement of the molecule is crucial for its interaction with biological systems. nih.gov

The synthesis of enantiomerically pure chromanones is an active area of research, with methods being developed to selectively produce either the (R) or (S) form. mdpi.com This ability to isolate and study individual enantiomers is paramount for elucidating their specific biological roles. The development of such synthetic routes allows for the preparation of pure this compound, paving the way for detailed investigations into its unique activity and selectivity.

A Comparative Look: this compound in the Context of Other Chromanones and Flavonoids

To fully appreciate the structure-activity relationship of this compound, it is crucial to compare it with other structurally similar chromanones and the broader class of flavonoids. Such a comparative analysis helps to identify the key structural motifs responsible for its biological activities.

The core structure of 7-methoxy-2-phenylchroman-4-one is a flavanone (B1672756). Flavanones are characterized by a saturated C2-C3 bond in the C-ring, which distinguishes them from flavones that possess a C2-C3 double bond. This seemingly minor structural difference can lead to significant variations in biological activity. For instance, a study comparing 3,5-dihydroxy-7-methoxyflavone and 3,5-dihydroxy-7-methoxyflavanone found that the flavone induced apoptosis in several cancer cell lines, while the flavanone exhibited proliferative effects at low concentrations. etsu.eduresearchgate.net This suggests that the planarity conferred by the C2-C3 double bond in flavones can be a critical factor for certain cytotoxic activities. etsu.eduresearchgate.net

The position and nature of substituents on the chromanone and flavonoid scaffold are also paramount in determining their biological effects. The 7-methoxy group in this compound is a key feature. Studies on other flavanones have indicated that a methoxy or hydroxy group at the C-7 position can enhance inhibitory effects on certain cancer cell lines. aip.org Furthermore, the presence of a hydroxyl group at C-7 is considered important for inducing apoptosis. aip.org

The substitution pattern on the B-ring also plays a significant role. For example, in a series of 2-phenylchroman-4-one derivatives developed for their anti-MERS-CoV activity, modifications to the B-ring substituents led to variations in antiviral activity and cytotoxicity. nih.gov

A comparative analysis of the cytotoxic activities of various flavonoids reveals that specific hydroxylation patterns are associated with enhanced potency. For example, the presence of a 3-OH and ortho-hydroxylation in the B-ring have been identified as features that enhance cytotoxicity. nih.gov Conversely, a 5-OH group was found to decrease cytotoxicity in some cases.

The following interactive table provides a comparative overview of the cytotoxic activity of 7-methoxy-2-phenylchroman-4-one's structural relatives against different cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) |

| 7-hydroxy-4'-methoxyflavanone | HeLa | 40.13 |

| 7-hydroxy-4'-methoxyflavanone | WiDr | 37.85 |

| 7-hydroxy-4'-methoxyflavone | HeLa | 25.79 |

| 7-hydroxy-4'-methoxyflavone | WiDr | 83.75 |

This data illustrates that even subtle structural changes, such as the saturation of the C2-C3 bond, can significantly alter the cytotoxic profile of these compounds. aip.org The flavone, in this case, showed higher potency against HeLa cells but was less effective against WiDr cells compared to its flavanone counterpart.

Computational and Theoretical Investigations of R 7 Methoxy 2 Phenylchroman 4 One

Molecular Docking Studies with Putative Target Proteins and Receptor Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.

For the racemic mixture of 7-methoxy-2-phenylchroman-4-one, studies have identified potential interactions with enzymes such as aromatase (cytochrome P450 19A1) and amine oxidase. Aromatase is a key enzyme in estrogen biosynthesis and a target for anti-cancer therapies, particularly for hormone-dependent breast cancer. Docking studies of flavanones with aromatase help in understanding how these compounds might inhibit its activity by competing with the natural androgen substrates. The interactions typically involve the chroman-4-one core and the phenyl ring of the flavanone (B1672756) fitting into the active site of the enzyme. The methoxy (B1213986) group at the 7-position can influence the binding affinity and specificity.

Binding affinity data from in vitro inhibition assays provide quantitative measures of these interactions. For instance, the racemic mixture of 7-methoxy-2-phenylchroman-4-one has been shown to inhibit human placental microsome aromatase with IC50 values in the micromolar range.

Table 1: Molecular Docking and Binding Affinity Data for 7-methoxy-2-phenylchroman-4-one

| Putative Target Protein | Ligand | Binding Affinity (IC50) | Key Interaction Types |

| Aromatase (Human) | (+/-)-7-methoxy-2-phenylchroman-4-one | 8.0 µM | Hydrophobic interactions, potential hydrogen bonding |

| Amine oxidase [flavin-containing] B | (+/-)-7-methoxy-2-phenylchroman-4-one | 1.5 µM | Not specified |

Data sourced from BindingDB and related publications.

Molecular Dynamics Simulations to Understand Ligand-Target Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, analyze detailed interactions, and understand the conformational dynamics of both the ligand and the target protein.

In studies of flavonoids targeting proteins like the receptor-interacting serine/threonine-protein kinase 1 (RIPK1) or DNA gyrase, MD simulations have been crucial. These simulations, often run for hundreds of nanoseconds, can validate the docking poses and provide insights into the stability of the ligand within the binding pocket. Key parameters analyzed during MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms from their initial positions, indicating the stability of the complex. Lower, stable RMSD values suggest a stable binding mode.

Radius of Gyration (Rg): Indicates the compactness of the protein structure. A stable Rg value over time suggests that the ligand binding does not cause significant unfolding or destabilization of the protein.

Solvent Accessible Surface Area (SASA): Measures the surface area of the protein accessible to the solvent, providing insights into how the ligand binding might alter the protein's surface exposure.

Conformational analysis of the flavanone scaffold itself reveals its inherent flexibility, particularly the torsion angle between the B-ring and the heterocyclic C-ring. This flexibility is crucial for its ability to adapt to different protein binding sites. MD simulations can explore the accessible conformations of (R)-7-methoxy-2-phenylchroman-4-one in solution and within a binding site, revealing the most energetically favorable shapes for biological activity.

Table 2: Representative Molecular Dynamics Simulation Parameters for Flavonoid-Protein Complexes

| System | Simulation Time (ns) | Average RMSD (Å) | Average Rg (nm) | Key Findings |

| Nitiducarpin-RIPK1 | 500 | 1.191 (±0.498) | 2.034 (±0.015) | Stable complex formation with persistent hydrophobic interactions. |

| Chrysin Derivative-DNA GyrB | 100 | Not specified | Not specified | Confirmed stability of the ligand-protein complex. |

This table presents data for similar flavonoids to illustrate the application of MD simulations, as specific data for this compound was not available.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, which governs its reactivity and spectroscopic properties. These methods are used to calculate various molecular properties that are difficult to measure experimentally.

For flavonoids like this compound, DFT calculations can elucidate:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap often correlates with higher reactivity. These properties are essential for understanding the antioxidant potential of flavonoids, which often involves electron or hydrogen atom transfer.

Molecular Geometry: DFT can be used to optimize the three-dimensional structure of the molecule, predicting bond lengths, bond angles, and dihedral angles with high accuracy. For instance, the planarity between the A, B, and C rings is a key structural feature influencing the electronic conjugation and, consequently, the biological activity.

Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and Infrared (IR) vibrational frequencies. Comparing these predicted spectra with experimental data helps to confirm the molecular structure and assign spectral peaks.

Reactivity Descriptors: Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are potential sites for interaction with biological targets.

Table 3: Predicted Quantum Chemical Properties for Flavanone-type Structures

| Property | Method | Predicted Value/Finding | Significance |

| HOMO-LUMO Gap | DFT | Varies with substitution | Relates to chemical reactivity and antioxidant potential. |

| Dihedral Angle (B-ring vs C-ring) | DFT/CAM-B3LYP | Flavanone shows a non-planar conformation. | Affects molecular flexibility and receptor fitting. |

| ¹³C-NMR Chemical Shifts | DFT/GIAO | Good correlation between theoretical and experimental values (R² > 0.99). | Aids in structural elucidation and confirmation. |

| Molecular Electrostatic Potential | DFT | Negative potential around carbonyl oxygen; positive potential on aromatic protons. | Identifies sites for electrostatic and hydrogen bond interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Once a robust QSAR model is developed, it can be used to predict the activity of new, yet-to-be-synthesized molecules, thereby prioritizing the most promising candidates and saving resources.

For a series of derivatives of this compound, a QSAR study would involve:

Data Set Assembly: A collection of derivatives with experimentally measured biological activity (e.g., IC50 values for enzyme inhibition) is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment, HOMO/LUMO energies from quantum calculations), and topological indices that describe the molecular structure and connectivity.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation, Q²) and external validation with a separate set of compounds.

A successful QSAR model could identify which structural features are most important for the desired activity. For example, a model might reveal that increasing hydrophilicity or electronegativity at certain positions on the flavanone scaffold enhances binding affinity to a target. This provides a clear strategy for designing more potent analogs of this compound.

Advanced Spectroscopic and Characterization Techniques in R 7 Methoxy 2 Phenylchroman 4 One Research

High-Resolution Mass Spectrometry for Metabolite Identification and Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. In the analysis of (R)-7-methoxy-2-phenylchroman-4-one, HRMS provides an exact mass measurement, which helps to confirm its molecular formula, C₁₆H₁₄O₃.

When coupled with tandem mass spectrometry (MS/MS), the fragmentation pattern can be studied to yield structural information. For flavonoids, fragmentation is often predictable. The most common fragmentation mechanism for flavanones is a Retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic C-ring. For 7-methoxy-2-phenylchroman-4-one, this would result in characteristic product ions. Additionally, the presence of a methoxy (B1213986) group typically leads to the radical loss of a methyl group (CH₃•). preprints.org

Analysis of potential metabolites or degradation products follows the same principle, where HRMS can identify unknown compounds by providing their accurate mass, from which a molecular formula can be deduced.

Table 1: Predicted HRMS Fragmentation Data for 7-methoxy-2-phenylchroman-4-one

| Ion | Proposed Formula | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | C₁₆H₁₅O₃⁺ | 255.1016 | Protonated molecule |

| [M-CH₃]⁺ | C₁₅H₁₁O₃⁺ | 239.0703 | Loss of methyl radical from methoxy group |

| [¹˒³A]⁺ | C₉H₉O₂⁺ | 149.0597 | Retro-Diels-Alder (RDA) fragment |

| [¹˒³B]⁺ | C₇H₆O⁺ | 106.0413 | Retro-Diels-Alder (RDA) fragment |

Note: The m/z values are predicted for the protonated molecule and its fragments. The specific fragments and their relative intensities can vary based on the ionization method and collision energy used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment, Conformational Analysis, and Ligand-Binding Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra confirm the connectivity of atoms, while advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can be used to assign all proton and carbon signals unambiguously.

The protons on the chiral C2 and the adjacent C3 atoms of the heterocyclic ring are particularly informative. The proton at C2 typically appears as a double doublet due to coupling with the two diastereotopic protons at C3. The magnitude of these coupling constants provides insight into the dihedral angles and, consequently, the preferred conformation of the chroman ring.

While standard NMR can confirm the structure, it cannot distinguish between enantiomers. However, NMR is crucial for determining the absolute configuration when using a chiral derivatizing agent (CDA). For example, by reacting the chromanone with a chiral reagent, diastereomeric products are formed that exhibit distinct NMR spectra. A well-established approach is Riguera's method, which can be adapted for this purpose and has been successfully used to determine the absolute configuration of similar chiral compounds. mdpi.com

X-ray Crystallography for Absolute Configuration Determination and Protein-Ligand Complex Structural Analysis

X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including its absolute stereochemistry. A crystallographic study of 7-methoxy-2-phenylchroman-4-one has been performed, providing precise data on bond lengths, angles, and conformation. nih.gov The analysis was conducted on the racemic compound, which crystallized in the monoclinic space group P2₁/n. nih.gov

The study revealed that the dihedral angle between the methoxy-substituted benzene (B151609) ring and the phenyl ring at C2 is nearly perpendicular, with values of 88.6 (1)° and 87.3 (1)° for the two disordered components in the crystal structure. nih.gov

To determine the absolute configuration of the (R)-enantiomer specifically, one would need to crystallize the resolved enantiomer, which would be expected to crystallize in a chiral space group. Alternatively, co-crystallization with a known chiral molecule can allow for the assignment of the absolute configuration.

Table 2: Crystal Data and Structure Refinement for 7-methoxy-2-phenylchroman-4-one

| Parameter | Value |

| Empirical formula | C₁₆H₁₄O₃ |

| Formula weight | 254.27 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.5600 (3) |

| b (Å) | 6.6320 (2) |

| c (Å) | 23.4130 (7) |

| β (°) | 90.742 (2) |

| Volume (ų) | 1329.04 (7) |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.086 |

Source: Adapted from Acta Crystallographica Section E, 2013. nih.gov Data corresponds to the racemic mixture.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Transitions

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a highly sensitive technique for distinguishing between enantiomers and studying their conformational properties in solution.

For this compound, the CD spectrum would be the mirror image of that for the (S)-enantiomer. The spectrum is characterized by Cotton effects—positive or negative bands—that correspond to the electronic transitions within the molecule. The chromophores in this compound include the carbonyl group (C=O) and the two aromatic rings. The n→π* transition of the carbonyl group and the π→π* transitions of the aromatic rings typically occur at distinct wavelengths, and the signs of their corresponding Cotton effects are related to the absolute configuration at the C2 chiral center. This allows for the confirmation of the enantiomer's identity and can also be used to monitor conformational changes that may occur upon changes in solvent, temperature, or binding to a biological target.

Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Purity and Enantiomeric Excess Determination

Advanced chromatographic techniques, particularly chiral High-Performance Liquid Chromatography (HPLC), are the gold standard for separating enantiomers and quantifying the enantiomeric purity (or enantiomeric excess, % ee) of a chiral compound.

The separation of (R)- and (S)-7-methoxy-2-phenylchroman-4-one requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those coated with derivatives of cellulose (B213188) or amylose, are highly effective for resolving flavanone (B1672756) enantiomers. mdpi.comfrontiersin.org The method involves optimizing the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695), to achieve baseline separation of the two enantiomer peaks. mdpi.com

Once a separation method is established, it can be used to determine the enantiomeric excess of a sample of this compound by integrating the peak areas of the two enantiomers. This is a critical quality control step in both chemical synthesis and isolation from natural sources.

Table 3: Typical Conditions for Chiral HPLC Separation of Flavanones

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Kromasil 5-Amycoat, Chiralpak IG-3) |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 85:15 v/v) mdpi.comfrontiersin.org |

| Flow Rate | 0.3 - 1.0 mL/min |

| Temperature | 25 - 40 °C frontiersin.org |

| Detection | UV detector (e.g., at 254 nm or 280 nm) mdpi.com |

Note: These are representative conditions based on methods for structurally similar compounds; specific parameters must be optimized for this compound.

Future Directions and Emerging Research Avenues for R 7 Methoxy 2 Phenylchroman 4 One

Exploration of Novel Biological Targets and Uncharted Signaling Pathways

While the chromanone class is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, the specific molecular targets and signaling pathways for many derivatives, including (R)-7-methoxy-2-phenylchroman-4-one, remain largely unelucidated. tandfonline.comnih.gov Future research should prioritize the identification of novel biological targets for this compound. This can be achieved through a variety of modern techniques, including affinity chromatography-mass spectrometry, chemical proteomics, and high-throughput screening against diverse panels of enzymes and receptors. nih.gov

A significant challenge in chromanone research is that many studies rely on single-factor evaluations, which may not accurately reflect in vivo activity due to complex feedback mechanisms within metabolic pathways. tandfonline.com Therefore, future investigations must move beyond isolated enzyme assays and explore the compound's effects on entire signaling cascades. Techniques such as transcriptomics and proteomics can provide a global view of the cellular response to this compound, revealing previously unknown signaling pathways that it may modulate. For instance, its influence on pathways implicated in inflammation, such as the NF-κB and MAPK pathways, warrants thorough investigation. mdpi.com

Development of Highly Efficient and Sustainable Synthetic Methodologies for Complex Analogs

The synthesis of chromanone derivatives is an active area of research, with numerous methods developed to access these valuable structures. nih.gov Traditional methods often involve the cyclization of 2'-hydroxychalcones, which can be achieved under various conditions, including acidic or basic catalysis, thermolysis, and microwave irradiation. nih.govresearchgate.net More recent advancements have introduced palladium(II)-catalyzed oxidative cyclization and one-pot syntheses, offering more efficient and versatile routes to flavanones and their derivatives. rsc.orgrsc.org

Despite these advances, there is a persistent need for more sustainable and efficient synthetic methodologies, particularly for creating complex analogs of this compound. nih.gov "Green" chemistry approaches, such as the use of eco-friendly solvents and catalysts, should be prioritized. researchgate.net The development of stereoselective methods to control the configuration at the C2 position is also crucial, as the stereochemistry can significantly impact biological activity. nih.gov Future synthetic efforts should focus on creating libraries of analogs with diverse substitutions on both the chromanone core and the phenyl ring to enable comprehensive structure-activity relationship (SAR) studies. This will be instrumental in optimizing the compound's therapeutic potential. nih.gov

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of this compound Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies hold immense promise for the study of this compound. researchgate.net Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are already being employed to predict the biological activities and binding interactions of flavonoid derivatives. nih.govnih.gov

In the future, AI and ML algorithms can be trained on existing data for chromanone bioactivity to predict the most promising derivatives for synthesis and testing. These computational tools can analyze vast chemical spaces to identify novel scaffolds and substitution patterns that are likely to exhibit desired pharmacological properties. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be used to assess the drug-like properties of virtual compounds, helping to prioritize candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures in drug development. tandfonline.com This computational-driven approach will significantly accelerate the discovery and optimization of potent and selective this compound derivatives.

Applications in Chemical Biology as Mechanistic Probes and Tool Compounds

Beyond its direct therapeutic potential, this compound and its derivatives can serve as valuable tools in chemical biology to dissect complex biological processes. By designing and synthesizing analogs with specific functionalities, such as fluorescent tags or photo-crosslinking groups, these compounds can be transformed into chemical probes.

These probes can be used to visualize the subcellular localization of their biological targets, identify protein-protein interactions, and elucidate the mechanisms of action of related therapeutic agents. For example, a fluorescently labeled version of this compound could be used in high-resolution microscopy studies to track its movement and binding within living cells. The development of such tool compounds will be crucial for unraveling the intricate biology of chromanones and identifying new therapeutic opportunities.

Addressing Research Challenges and Elucidating Future Perspectives in Chromanone Research

The field of chromanone research, while promising, faces several challenges that need to be addressed to realize the full potential of compounds like this compound. A significant hurdle is the often-poorly designed pharmacological profiling in some studies, which can overlook crucial pharmacokinetic and pharmacodynamic properties. tandfonline.com Future research must adopt a more comprehensive approach, thoroughly evaluating the in vivo efficacy and safety of new derivatives.

Another challenge lies in the potential for adverse effects and the high costs associated with drug development. tandfonline.com Overcoming these obstacles will require interdisciplinary collaboration between chemists, biologists, and pharmacologists. The future of chromanone research will likely focus on developing multi-target agents, where a single molecule is designed to interact with multiple biological targets implicated in a particular disease. researchgate.net This approach could lead to more effective and safer medicines. Furthermore, a deeper understanding of the structure-activity relationships will be critical for designing the next generation of chromanone-based therapeutics. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.